
6-氟吡啶-2,3-二胺
描述
6-Fluoropyridine-2,3-diamine is a useful research compound. Its molecular formula is C5H6FN3 and its molecular weight is 127.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoropyridine-2,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoropyridine-2,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
氟代吡啶的合成
6-氟吡啶-2,3-二胺是合成多种氟代吡啶的关键中间体。由于氟原子的存在,这些化合物具有独特的物理、化学和生物学性质,因此备受关注。 与氯化和溴化对应物相比,氟代吡啶的碱性降低,反应性也更低,使其在开发更稳定和选择性化学实体方面具有价值 .
放射性药物
该化合物用于合成18F取代的吡啶,这在放射性药物领域很重要。 这些氟-18标记的化合物用作正电子发射断层扫描 (PET) 中的成像剂,有助于诊断和治疗监测包括癌症在内的各种疾病 .
农业化学
在农业化学中,6-氟吡啶-2,3-二胺衍生物因其作为除草剂和杀虫剂的潜力而被探索。 在先导结构中引入氟原子是改善农药的物理、生物学和环境特性的常见修饰 .
抗癌药物前体
该化合物也是合成抗癌药物的前体。 例如,6-氟吡啶-2,3-二胺的衍生物已被用于创建在癌症治疗中显示出希望的化合物,突出了这种分子在药物化学中的重要性 .
氟代药物的开发
大约 10% 用于医疗治疗的药物含有氟原子。 氟赋予的独特特性,例如增加的稳定性和生物利用度,使 6-氟吡啶-2,3-二胺成为开发新型药物的宝贵起始原料 .
化学研究和合成
该化合物是正在进行的化学研究的主题,它被用来研究各种合成途径和反应。 它在开发新的合成方法中的作用可以导致发现具有潜在应用于不同领域的全新化合物 .
材料科学
源自 6-氟吡啶-2,3-二胺的氟代吡啶可用于材料科学,特别是在由于氟原子的影响而创建具有特定电子和光学性质的先进材料方面 .
环境科学
研究氟化物的环境影响和降解,包括源自 6-氟吡啶-2,3-二胺的氟化物,至关重要。 这项研究有助于了解此类化合物在环境中的持久性和行为,从而导致更好的管理和处置实践 .
安全和危害
While specific safety and hazard information for 6-Fluoropyridine-2,3-diamine is not available, general safety measures for handling similar chemical compounds include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
未来方向
Fluoropyridines, including 6-Fluoropyridine-2,3-diamine, are of significant interest in the pharmaceutical industry, with potential applications in the synthesis of new drugs . The development of fast and cost-effective methods for the synthesis of substituted fluoropyridines is an important task of modern organic chemistry .
作用机制
Target of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent in the aromatic ring . This property might influence the interaction of 6-Fluoropyridine-2,3-diamine with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting they may interact with multiple biochemical pathways .
Result of Action
As a fluoropyridine, it is likely to have unique physical, chemical, and biological properties that could influence its effects .
Action Environment
The properties of fluoropyridines suggest that they may be influenced by various factors .
生化分析
Biochemical Properties
6-Fluoropyridine-2,3-diamine plays a crucial role in biochemical reactions due to its strong electron-withdrawing fluorine substituent. This compound interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 6-Fluoropyridine-2,3-diamine can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function.
Cellular Effects
The effects of 6-Fluoropyridine-2,3-diamine on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating the activity of these enzymes, 6-Fluoropyridine-2,3-diamine can alter gene expression and cellular metabolism. For example, it can inhibit the phosphorylation of certain proteins, leading to changes in cell cycle progression and apoptosis . Furthermore, this compound can affect the expression of genes involved in oxidative stress responses, thereby influencing cellular homeostasis.
Molecular Mechanism
At the molecular level, 6-Fluoropyridine-2,3-diamine exerts its effects through several mechanisms. One key mechanism is the binding to active sites of enzymes, where it can act as a competitive inhibitor. This binding can prevent the substrate from accessing the active site, thereby inhibiting the enzyme’s activity . Additionally, 6-Fluoropyridine-2,3-diamine can induce conformational changes in proteins, affecting their stability and function. It can also modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoropyridine-2,3-diamine can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or exposure to light . Long-term studies have shown that 6-Fluoropyridine-2,3-diamine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of 6-Fluoropyridine-2,3-diamine in animal models vary with dosage. At low doses, the compound can exert beneficial effects, such as reducing oxidative stress and modulating immune responses . At high doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a small increase in dosage can lead to a significant change in the compound’s impact on the organism. These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
6-Fluoropyridine-2,3-diamine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites in the cell. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, determining its efficacy and safety in therapeutic applications.
Transport and Distribution
Within cells and tissues, 6-Fluoropyridine-2,3-diamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its chemical properties, such as its lipophilicity and molecular size. These factors determine its ability to penetrate cell membranes and reach its target sites.
Subcellular Localization
The subcellular localization of 6-Fluoropyridine-2,3-diamine is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, 6-Fluoropyridine-2,3-diamine can localize to the nucleus, where it can interact with DNA and transcription factors, affecting gene expression.
属性
IUPAC Name |
6-fluoropyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c6-4-2-1-3(7)5(8)9-4/h1-2H,7H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAHJYPQETZMIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483654 | |
| Record name | 2,3-Diamino-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60186-26-7 | |
| Record name | 6-Fluoro-2,3-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60186-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Diamino-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



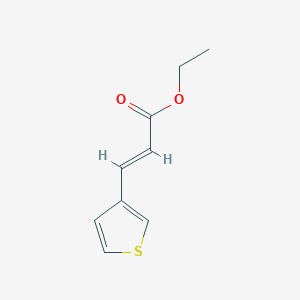
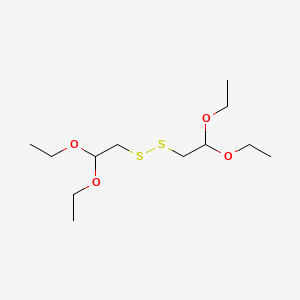
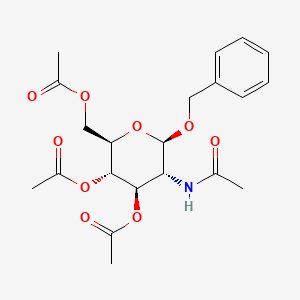
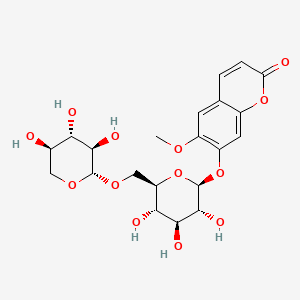





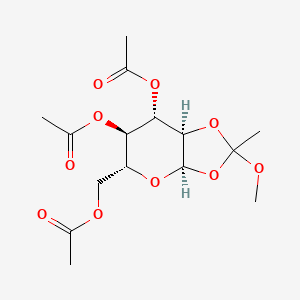


![2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione](/img/structure/B1337524.png)
